CALCIUM METABORATE POWDER TECHNICAL

Flame Retardant Regulatory Compliance Toxicology

Formulators seeking heavy-metal-free flame retardancy face limited options compatible with high-temperature polymer processing. Calcium metaborate (Ca(BO₂)₂) addresses this gap with its 1154°C melting point and halogen synergism for reduced additive loadings in PVC and coatings. • Verified free of lead, barium, zinc, and regulated heavy metals-enabling green building compliance. • Functions as partial antimony trioxide substitute on equal weight basis, mitigating Sb₂O₃ cost volatility. • Technical grade powder with consistent ≥95% purity; suitable for ceramics flux and specialty glass.

Molecular Formula B2CaO4
Molecular Weight 125.6976
CAS No. 13477-26-4
Cat. No. B1143603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCALCIUM METABORATE POWDER TECHNICAL
CAS13477-26-4
SynonymsCALCIUM METABORATE POWDER TECHNICAL
Molecular FormulaB2CaO4
Molecular Weight125.6976
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Metaborate: Flame Retardant & Smoke Suppressant


Calcium metaborate (Ca(BO₂)₂), with CAS number 13477-26-4 for its dihydrate form, is an inorganic borate compound recognized primarily for its utility as a flame retardant and smoke suppressant in polymer systems and coatings [1]. As a technical grade powder, it is characterized by its ability to release boric acid and form a protective, glassy char layer upon heating, which insulates underlying substrates from heat and oxygen . Its high melting point and lack of heavy metal constituents distinguish it from other borate flame retardants, positioning it for applications requiring high-temperature processing and stringent environmental or toxicological compliance [2].

Calcium Metaborate Substitution Limitations


While calcium, barium, and zinc borates all belong to the class of inorganic boron-based flame retardants, their interchangeability is fundamentally limited by differences in thermal stability, heavy metal content, and polymer compatibility. Barium metaborate introduces barium, a regulated heavy metal with established toxicity concerns, into the final product [1]. Zinc borate, in contrast, can significantly degrade the physical properties of certain polymers, unlike calcium metaborate which functions as a stabilizer [2]. Furthermore, calcium metaborate's high melting point of 1154 °C enables its use in high-temperature polymer processing and ceramic applications where other borates would decompose or volatilize [3]. These intrinsic material science differences prevent a simple 1:1 substitution without compromising performance, safety, or regulatory compliance.

Evidence Guide: Calcium Metaborate vs. Analogs


Heavy-Metal-Free vs. Barium & Zinc Analogs

Calcium metaborate is explicitly documented as containing no lead, barium, zinc, or other regulated heavy metals . This is a critical differentiator from barium metaborate, a common alternative flame retardant. Barium is a regulated heavy metal, and its use is increasingly restricted due to toxicity concerns, including the presence of soluble barium in leachates [1]. This distinction makes calcium metaborate a compliant choice for applications where heavy metal restrictions are in force, a claim not supported for its barium or zinc counterparts.

Flame Retardant Regulatory Compliance Toxicology

Cost Advantage Over Hydrated Zinc Borates

A key economic differentiator is established in the patent literature, which notes that while hydrated zinc borates are effective fire retardants, their high manufacturing cost restricts their use to specialty applications [1]. The same patent explicitly positions calcium metaborate (along with other calcium/magnesium mineral borates) as a component of a low-cost, synergistic flame-retardant composition, highlighting its economic viability for broader industrial use.

Flame Retardant Procurement Cost Analysis

Synergistic Flame Retardancy with Halogens

Calcium metaborate exhibits a pronounced synergistic effect when combined with halogen sources. A patent discloses that a composition of a calcium or magnesium borate and a halogenated organic material provides significant flame retardancy even when only small amounts of each component are used [1]. The commercial product Bulab® Flamebloc 428, based on calcium metaborate, is specifically noted to perform best as a synergist with halogen-containing compounds [2]. This stands in contrast to using borates or halogenated materials alone, which would require much larger, less efficient loadings.

Flame Retardant Synergism Formulation Science

High Melting Point vs. In-Class Competitors

Calcium metaborate possesses a melting point of 1154 °C [1]. This high thermal stability is a defining feature that differentiates it from other common borate flame retardants and fluxes. For instance, while a specific melting point for zinc borate is not uniformly reported (as it varies by hydration state), commercial sources indicate that calcium metaborate's stability profile enables its use in applications like high-temperature ceramics and glass manufacturing where other borate additives would decompose or volatilize .

Thermal Stability High-Temperature Processing Ceramics

Polymer Stabilization vs. Zinc Borate

A key performance differentiator in polymer compounding is the effect of the flame retardant on the host material's physical properties. According to manufacturer technical information, zinc borate can significantly degrade a polymer's final physical properties [1]. In direct contrast, calcium metaborate (and barium metaborate) are reported to act as stabilizers and do not degrade the polymer's physical properties [1]. This is a critical distinction for formulators where maintaining impact strength, tensile properties, or elongation is paramount.

Polymer Additives Material Compatibility Flame Retardant

Partial Antimony Trioxide Replacement

The commercial calcium metaborate product Bulab® Flamebloc 428 is specified for use as a partial replacement for antimony-based compounds in many applications [1]. Other sources further clarify that hydrated borate compounds of this class can replace antimony trioxide on an equal weight basis . This provides a direct formulation strategy to reduce dependence on antimony trioxide, a material subject to price volatility and toxicological scrutiny.

Flame Retardant Antimony Replacement Cost Reduction

Industrial Applications for Calcium Metaborate


Flame Retardant for PVC & Halogenated Polymers

Calcium metaborate is an ideal candidate for flame-retardant formulations in polyvinyl chloride (PVC) and other halogen-containing polymer systems. Its demonstrated synergism with halogen sources allows for lower overall additive loadings, as established in patent literature [1]. This not only improves cost-efficiency but also minimizes the impact on the polymer's mechanical properties, a distinct advantage over alternatives like zinc borate which can cause property degradation [2].

Smoke Suppressant for Coatings & Textiles

For applications in architectural paints, industrial coatings, and textile backings where smoke generation is a critical safety concern and heavy metal restrictions are in force, calcium metaborate offers a compliant solution. Its composition, verified to contain no lead, barium, zinc, or other regulated heavy metals , provides a clear regulatory advantage over barium metaborate, which introduces toxic barium compounds [3]. This makes it suitable for 'green' building materials and consumer goods.

High-Temperature Ceramic & Glass Flux

In the manufacturing of technical ceramics and specialty glasses, calcium metaborate serves as a high-performance flux. Its melting point of 1154 °C [4] ensures it remains stable and active during high-temperature firing cycles where other borate compounds would decompose or volatilize. This thermal resilience enables better control over vitrification and the final properties of the ceramic or glass product, differentiating it from lower-melting-point borate fluxes.

Antimony Trioxide Replacement in Flame Retardants

Formulators seeking to reduce reliance on antimony trioxide, driven by cost volatility or environmental, health, and safety (EHS) concerns, can utilize calcium metaborate as a direct partial substitute. Manufacturer data supports its use as a partial replacement for antimony-based compounds on an equal weight basis [5]. This allows for the development of more sustainable and economically resilient flame retardant systems without a complete overhaul of the existing formulation.

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